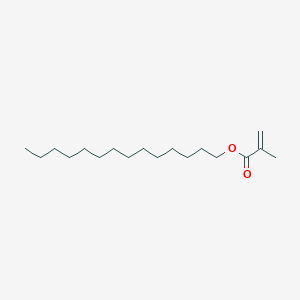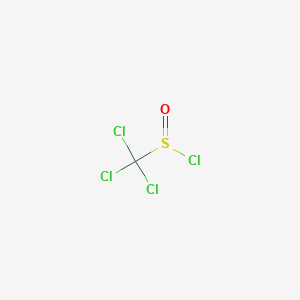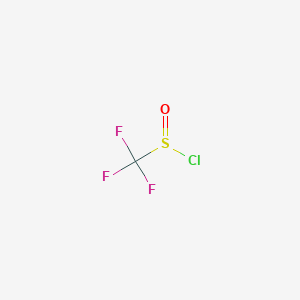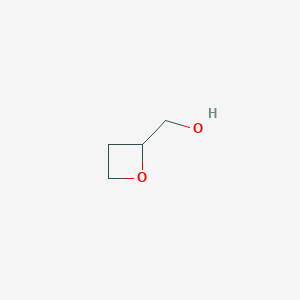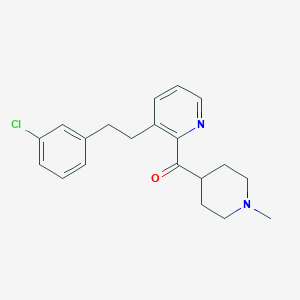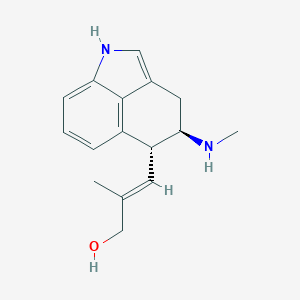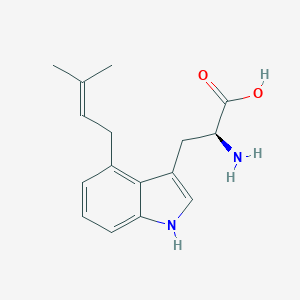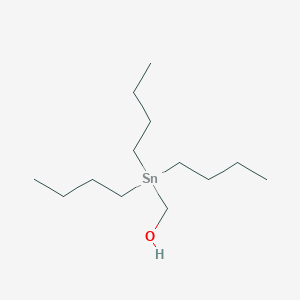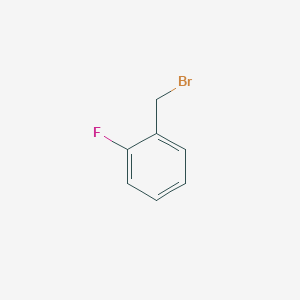
2-フルオロベンジルブロミド
概要
説明
2-Fluorobenzyl bromide is an organic compound with the molecular formula C7H6BrF. It is a derivative of benzyl bromide where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly as an alkylating agent.
科学的研究の応用
2-Fluorobenzyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: The compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
作用機序
Target of Action
2-Fluorobenzyl bromide is primarily used as an alkylating agent in the synthesis of various organic compounds . Its primary targets are the reactive sites on molecules where it can donate its bromide group to form a new bond.
Mode of Action
As an alkylating agent, 2-Fluorobenzyl bromide can donate its bromide group to a target molecule. This bromide group is highly reactive due to the presence of the bromine atom, which is a good leaving group. The compound interacts with its targets through nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile from the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 2-Fluorobenzyl bromide depend on the specific target molecules it interacts with. For example, it has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . These are complex organic compounds that can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of 2-Fluorobenzyl bromide’s action depend on the specific molecules it alkylates. In general, alkylation can significantly alter a molecule’s properties and functions, leading to various downstream effects. For instance, in the synthesis of prasugrel, a platelet inhibitor used to prevent blood clots, 2-Fluorobenzyl bromide contributes to the formation of the drug’s active structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluorobenzyl bromide. For example, its reactivity as an alkylating agent might be affected by the pH of the environment, as this can influence the availability of nucleophiles for reaction. Additionally, it should be stored and handled under controlled conditions to maintain its reactivity and prevent unwanted side reactions .
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl bromide can be synthesized through the bromination of 2-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of 2-fluorobenzyl bromide follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to a solution of 2-fluorotoluene in a suitable solvent, with efficient mixing and temperature control to optimize yield and purity.
Types of Reactions:
Substitution Reactions: 2-Fluorobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: It can be oxidized to form 2-fluorobenzaldehyde or 2-fluorobenzoic acid under appropriate conditions.
Reduction Reactions: Reduction of 2-fluorobenzyl bromide can yield 2-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include 2-fluorobenzyl azide, 2-fluorobenzyl thiocyanate, and 2-fluorobenzyl alcohol.
Oxidation: Products include 2-fluorobenzaldehyde and 2-fluorobenzoic acid.
Reduction: The major product is 2-fluorotoluene.
類似化合物との比較
Benzyl bromide: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
2-Chlorobenzyl bromide: Contains a chlorine atom instead of fluorine, which affects its reactivity and the types of reactions it undergoes.
4-Fluorobenzyl bromide: The fluorine atom is positioned at the para position, leading to different steric and electronic effects.
Uniqueness: 2-Fluorobenzyl bromide is unique due to the presence of the fluorine atom at the ortho position, which influences its reactivity and the types of reactions it can participate in. The electron-withdrawing nature of fluorine enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
特性
IUPAC Name |
1-(bromomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196240 | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-48-0 | |
| Record name | 2-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo-o-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-o-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-fluorobenzyl bromide?
A1: 2-Fluorobenzyl bromide serves as a key starting material for synthesizing various compounds. One prominent example is its use in preparing Prasugrel, an antiplatelet drug. This synthesis involves reacting 2-fluorobenzyl bromide with magnesium to form a Grignard reagent, which subsequently reacts with cyclopropyl cyanide to yield a ketone intermediate. This intermediate undergoes further transformations to ultimately yield Prasugrel [, , , ]. Another application involves its reaction with sodium triazole to synthesize the fungicide Flutriafol [].
Q2: Can you elaborate on the reaction with cyclopropyl cyanide in Prasugrel synthesis?
A2: The reaction between 2-fluorobenzyl bromide and cyclopropyl cyanide is a crucial step in Prasugrel synthesis. This reaction proceeds via a Grignard reaction, where 2-fluorobenzyl bromide first reacts with magnesium in an ether solvent to generate a Grignard reagent. This reagent then attacks the electrophilic carbon of the nitrile group in cyclopropyl cyanide, forming an imine intermediate. Subsequent hydrolysis of this imine yields the desired ketone, cyclopropyl 2-fluorobenzyl ketone [, ].
Q3: Are there any alternative synthetic routes for Prasugrel that utilize 2-fluorobenzyl bromide?
A3: Yes, research highlights a one-pot synthesis method for Prasugrel using 2-fluorobenzyl bromide. This approach involves a nucleophilic substitution reaction between α-cyclopropylcarbonyl-2-fluorobenzyl bromide and 2-oxo-2,4,5,6,7,7a-hexahydrothienopyridine hydrochloride in the presence of an alkaline base. This method eliminates the need for isolation and purification of intermediates, resulting in a significantly higher overall yield of 60% compared to traditional multi-step processes [].
Q4: Beyond Prasugrel and Flutriafol, what other compounds have been synthesized using 2-fluorobenzyl bromide?
A4: 2-Fluorobenzyl bromide serves as a valuable reagent in synthesizing diverse molecules beyond Prasugrel and Flutriafol. One example is its use in preparing N-alkylated octahydroacridines, a class of compounds with potential biological activity []. This synthesis involves a multi-step approach, ultimately employing a tandem reductive amination-SNAr cyclization reaction with sodium cyanoborohydride (NaCNBH3) to yield the target compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
